molecular formula C13H10O4 B2663233 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde CAS No. 18234-41-8

5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde

Cat. No.: B2663233
CAS No.: 18234-41-8
M. Wt: 230.219
InChI Key: NKYLVJVQGOBKLI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is an organic compound that belongs to the class of pyran derivatives It features a benzyloxy group attached to the pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde typically involves the reaction of kojic acid with benzyl chloride in the presence of methanol. The reaction mixture is heated under reflux conditions for 16 to 18 hours. After the reaction, the solvent is evaporated under reduced pressure, and the residue is purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-oxo-5-phenylmethoxypyran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYLVJVQGOBKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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